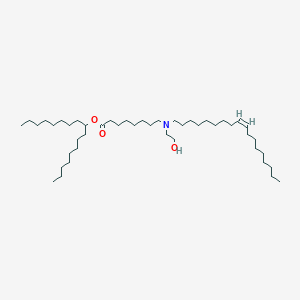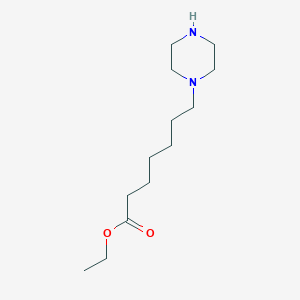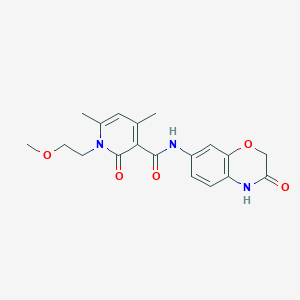![molecular formula C27H27ClF2N4O5S B15282678 N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline](/img/structure/B15282678.png)
N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolopyridine core, a phenylsulfonyl group, and a morpholinomethyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the morpholinomethyl group: This can be done through nucleophilic substitution reactions using morpholine and suitable alkylating agents.
Final coupling with 2,6-difluoro-3,5-dimethoxyaniline: This step may involve a coupling reaction under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Often carried out in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Conducted under various conditions depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline could be explored as a potential therapeutic agent. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Propriétés
Formule moléculaire |
C27H27ClF2N4O5S |
|---|---|
Poids moléculaire |
593.0 g/mol |
Nom IUPAC |
N-[[1-(benzenesulfonyl)-4-chloro-2-(morpholin-4-ylmethyl)pyrrolo[2,3-b]pyridin-5-yl]methyl]-2,6-difluoro-3,5-dimethoxyaniline |
InChI |
InChI=1S/C27H27ClF2N4O5S/c1-37-21-13-22(38-2)25(30)26(24(21)29)31-14-17-15-32-27-20(23(17)28)12-18(16-33-8-10-39-11-9-33)34(27)40(35,36)19-6-4-3-5-7-19/h3-7,12-13,15,31H,8-11,14,16H2,1-2H3 |
Clé InChI |
HKRBXACUOSSOQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1F)NCC2=CN=C3C(=C2Cl)C=C(N3S(=O)(=O)C4=CC=CC=C4)CN5CCOCC5)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282598.png)
![11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)

![2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282639.png)
![(2E)-3-{4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B15282654.png)
![Methyl 4-(methylsulfanyl)-2-({[2,4,6-tris(1-methylethyl)phenyl]sulfonyl}amino)butanoate](/img/structure/B15282671.png)



![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)

